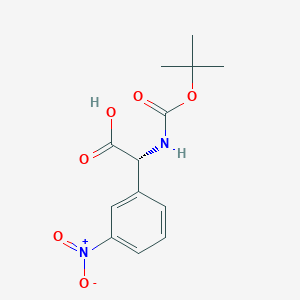

(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid

Description

(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid (CAS: 63633-37-4) is a Boc-protected amino acid derivative featuring a meta-nitrophenyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . This compound is a chiral building block used in pharmaceutical synthesis, particularly in the development of opioid receptor ligands and anticancer agents, as evidenced by its structural analogs in inhibitor synthesis (e.g., CW1–CW20 series) . Its nitro group enables further functionalization, such as reduction to an amine, making it valuable in medicinal chemistry.

Properties

Molecular Formula |

C13H16N2O6 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid |

InChI |

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 |

InChI Key |

WBRGHOVFXZNGFI-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid typically involves the protection of an amine group with a Boc group, followed by the introduction of the nitrophenyl group. One common method involves the reaction of tert-butyl chloroformate with an amine to form the Boc-protected amine. This intermediate is then reacted with a nitrophenyl acetic acid derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

Substitution: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid.

Major Products Formed

Oxidation: The major product is often a nitro-substituted carboxylic acid.

Reduction: The major product is an amine-substituted acetic acid.

Substitution: The major product is the free amine derivative of the compound.

Scientific Research Applications

®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinguishing features:

Impact of Substituents on Properties

Electronic Effects :

- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing acidity of the α-proton (pKa ~1–2) compared to the 4-hydroxyphenyl analog (pKa ~4–5) .

- Thiophenyl derivatives exhibit moderate electron-withdrawing behavior due to sulfur’s electronegativity, influencing reactivity in coupling reactions .

Stereochemical Considerations :

Synthetic Yields :

Biological Activity

(R)-2-((Tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid, a chiral amino acid derivative, has garnered attention due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a nitrophenyl moiety at the β-position, contributing to its unique chemical properties and biological interactions.

- Molecular Formula : C14H18N2O6

- Molecular Weight : 310.30 g/mol

- CAS Number : 158741-21-0

- InChI Key : XBQADBXCNQPHHY-LLVKDONJSA-N

The biological activity of this compound is primarily linked to its interactions with various biological targets. These interactions often involve binding affinities that can influence cellular pathways, particularly those related to cancer and inflammation.

Binding Studies

Studies have indicated that this compound can modulate protein-protein interactions (PPIs), which are critical in many biological processes. For instance, the inhibition of the Nrf2-Keap1 interaction has been highlighted as a potential therapeutic target for diseases caused by oxidative stress and inflammation .

Biological Activity and Therapeutic Potential

-

Anticancer Activity :

- Research has shown that derivatives similar to this compound exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

- A study reported that certain derivatives exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating strong cytotoxic activity .

- Cell Cycle Modulation :

- Inflammation Modulation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| (S)-3-((Tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid | Contains a tert-butoxycarbonyl group and nitrophenyl moiety | Different stereochemistry affecting biological activity |

| 2-{[(Tert-butoxy)carbonyl]amino}-2-(4-nitrophenyl)acetic acid | Similar backbone structure with variations in substituents | Different position of nitro group |

| (R)-2-amino-3-(4-nitrophenyl)propanoic acid | Lacks the tert-butoxycarbonyl protection but retains similar aromatic features | Unprotected amino group allows for different reactivity |

This table highlights how variations in substituents and stereochemistry can significantly affect biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- Study on Anticancer Derivatives : A series of tetrandrine derivatives were synthesized, showing promising anticancer activity against multiple cell lines including HEL and K562, with IC50 values ranging from 0.23 µM to 15 µM. These results suggest that modifications in the amino acid structure can enhance anticancer efficacy .

- Mechanistic Insights : Further mechanistic studies indicated that certain derivatives could induce apoptosis through mitochondrial pathways, emphasizing the importance of structural features in mediating biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.